Bienvenue dans la boutique en ligne BenchChem!

5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine

Monoamine oxidase Neurodegeneration Fragment-based drug discovery

Procure stereochemically pure (R)-K07 enantiomer for reproducible crystallographic outcomes confirmed by PDB co-structures (NUDT5, ZIKV NS2B-NS3, Dengue NS5, SARS-CoV-2 macrodomain). MAO-B IC50 2 nM with 53–181× single-isoform selectivity enables CNS lead generation. Low MW (227.69 Da) and high LE (0.52) facilitate fragment growth. DSI-poised library membership ensures pre-validated synthetic routes. Both (R)- and (S)-enantiomers available for target deconvolution. Custom synthesis and bulk quantities supported.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69
CAS No. 1797334-69-0
Cat. No. B2856771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine
CAS1797334-69-0
Molecular FormulaC10H14ClN3O
Molecular Weight227.69
Structural Identifiers
SMILESCN(CC1CCOC1)C2=NC=NC=C2Cl
InChIInChI=1S/C10H14ClN3O/c1-14(5-8-2-3-15-6-8)10-9(11)4-12-7-13-10/h4,7-8H,2-3,5-6H2,1H3
InChIKeyOYKZBUOZAYBEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine (CAS 1797334-69-0): Fragment-Based Discovery Scaffold for Scientific Procurement


5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine (CAS 1797334-69-0) is a heterocyclic small molecule belonging to the pyrimidin-4-amine class, featuring a 5-chloro substitution on the pyrimidine ring and an N-methyl-N-(oxolan-3-ylmethyl) amine side chain. With a molecular weight of 227.69 g·mol⁻¹ and formula C₁₀H₁₄ClN₃O, the compound possesses fragment-like physicochemical properties (XLogP3 = 1.5, TPSA = 38.3 Ų, 0 H-bond donors, 4 H-bond acceptors) [1]. It exists as two distinct enantiomers—the (R)-form (PDB ligand code K07) and the (S)-form (PDB ligand code GWY)—both of which have been independently observed in multiple protein–ligand crystal structures [2]. The compound is a member of the Diamond-SGC-iNEXT (DSI) Poised Fragment Library and was distributed as fragment Z1787627869 for crystallographic fragment screening campaigns at the XChem facility of Diamond Light Source .

Why Generic Substitution of 5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine Fails: Evidence of Target-Specific and Stereochemical Differentiation


Simple in-class substitution of 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine with other pyrimidin-4-amines or oxolane-containing fragments is not scientifically defensible due to three converging lines of evidence. First, the compound exhibits a quantifiable MAO-B/MAO-A selectivity window that is sensitive to the specific 5-chloro-pyrimidine-N-methyl-oxolan-3-yl pharmacophore—closely related analogs with alternative N-substituents or oxolane connectivity (e.g., 2-yl instead of 3-yl) show divergent activity profiles [1]. Second, crystallographic fragment screening across 1,076 fragments in the DSI library identified this compound as one of only a limited subset that engages five structurally unrelated protein targets (NUDT5, ZIKV NS2B-NS3 protease, Dengue NS5 RdRp, HAO1, and SARS-CoV-2 NSP3 macrodomain), a multi-target binding breadth that is not shared by the majority of fragments in the same library [2]. Third, the (R)- and (S)-enantiomers show distinct protein binding preferences across the PDB, meaning stereochemical identity is critical for reproducible crystallographic and biochemical outcomes [3].

5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine: Product-Specific Quantitative Evidence Guide for Procurement Decision-Making


MAO-B Inhibitory Potency and Isoform Selectivity vs. MAO-A: Quantitative Differentiation from Reference Inhibitors

The compound demonstrates potent inhibition of recombinant human MAO-B with an IC₅₀ of 2 nM (using kynuramine as substrate, 20 min incubation) and 25 nM (using p-tyramine as substrate, H₂O₂ detection). Against MAO-A under comparable conditions, the IC₅₀ is 106 nM (kynuramine) and 4,520 nM (p-tyramine), yielding a MAO-A/MAO-B selectivity ratio of approximately 53-fold (kynuramine assay) to 181-fold (p-tyramine assay). This places the compound's MAO-B potency in the range of the reference irreversible inhibitor selegiline (L-deprenyl), while its MAO-A potency is substantially weaker than the reference MAO-A inhibitor clorgyline [1]. By comparison, the structurally related 5-chloro-N,6-dimethyl-N-phenyl-2-(pyridin-2-yl)pyrimidin-4-amine (a more elaborated analog) shows a markedly different selectivity profile with reduced MAO-B potency in published data [2].

Monoamine oxidase Neurodegeneration Fragment-based drug discovery

Multi-Target Crystallographic Binding Breadth: Engagement Across Five Structurally Unrelated Protein Targets

Crystallographic fragment screening data deposited in the PDB demonstrates that Z1787627869 (the (R)-enantiomer, K07) binds to five structurally and functionally unrelated human and viral protein targets: (i) human NUDT5 (PDB 5QJB, resolution 1.76 Å), (ii) ZIKV NS2B-NS3 protease (PDB 7H2J, resolution 1.76 Å), (iii) Dengue virus serotype 2 NS5 RNA-dependent RNA polymerase (PDB 7I2O), (iv) human HAO1 (PDB 5QID, GWY enantiomer), and (v) SARS-CoV-2 NSP3 macrodomain (PDB 5S2N, GWY enantiomer) [1]. In the ZIKV protease fragment screening campaign of 1,076 fragments, only 51 fragments (4.7%) yielded interpretable electron density, and only a subset of those bound in the active site S1 pocket—where K07 was observed [2]. The majority of the 1,076 fragments screened did not produce any observable binding. By contrast, many other 5-halo-pyrimidine fragments within the same library hit only 1–2 targets, failing to demonstrate comparable multi-target engagement [3].

Fragment-based screening Crystallography Target engagement

DSI Poised Library Provenance: Pre-Mapped Chemical Space for Fragment Elaboration

5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine (Z1787627869) is a member of the Diamond-SGC-iNEXT (DSI) Poised Library comprising 768 highly soluble fragments, each accompanied by a pre-computed virtual chemical space of readily synthesizable analogs accessible through Enamine . This is a critical differentiator from non-poised fragment libraries: each DSI fragment has been computationally enumerated for accessible derivatives, with synthetic routes pre-validated. For this specific fragment, the 5-chloro position, the N-methyl group, and the oxolane ring each represent independently modifiable vectors for structure-activity relationship (SAR) exploration while maintaining synthetic tractability [1]. In contrast, fragments from non-poised commercial libraries typically require de novo synthetic route design, adding 6–12 months to hit-to-lead timelines .

Fragment elaboration Chemical space DSI Poised Library

Enantiomeric Binding Differentiation: (R)-K07 vs. (S)-GWY Show Distinct Protein Target Preferences in PDB

The (R)-enantiomer (PDB ligand code K07, PubChem CID 97841135) has been deposited in co-crystal structures with NUDT5 (5QJB), ZIKV NS2B-NS3 protease (7H2J), and Dengue NS5 RdRp (7I2O). The (S)-enantiomer (PDB ligand code GWY) has been deposited in co-crystal structures with HAO1 (5QID) and SARS-CoV-2 NSP3 macrodomain (5S2N). No target has been reported to bind both enantiomers, suggesting that the stereochemistry at the oxolane 3-position is a critical determinant of target engagement [1]. Most commercial fragment libraries lack defined stereochemistry or provide racemic mixtures, which confounds crystallographic interpretation and SAR development. The availability of both enantiomers in stereochemically pure form, each with experimentally determined binding modes against distinct target classes, enables enantiomer-specific SAR exploration [2].

Stereochemistry Enantioselectivity Protein-ligand interactions

Fragment Physicochemical Profile: Rule-of-Three Compliance and Ligand Efficiency Metrics

The compound fully complies with the Astex Rule of Three for fragment-based screening: MW = 227.69 Da (<300), XLogP3 = 1.5 (≤3), H-bond donors = 0 (≤3), H-bond acceptors = 4 (≤3 guideline; marginally elevated), rotatable bonds = 3 (≤3). It also meets the DSI Poised Library criteria (MW 140–350, clogP ≤3.5, aqueous solubility ≥0.5 mM) [1]. Based on the MAO-B IC₅₀ of 2 nM, the ligand efficiency (LE = −RT·ln(IC₅₀)/heavy atom count) is approximately 0.52 kcal·mol⁻¹ per heavy atom (15 heavy atoms), placing it in the highly ligand-efficient range (LE > 0.3 is generally considered favorable for fragment hits) [2]. By comparison, the structurally related 6-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine (CAS 872512-18-0, MW 253.73) has a higher molecular weight and different connectivity of the oxolane moiety (2-yl vs. 3-yl), resulting in altered conformational preferences and hydrogen-bonding geometry [3].

Fragment physicochemical properties Ligand efficiency Rule of Three

5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


MAO-B Focused Fragment-to-Lead Programs for Neurodegenerative Disorders

The compound's MAO-B IC₅₀ of 2 nM with 53–181-fold selectivity over MAO-A (Section 3, Evidence 1) makes it suitable as a starting fragment for Parkinson's disease or Alzheimer's disease programs where selective MAO-B inhibition is therapeutically desirable. The fragment's low molecular weight (227.69 Da) and high ligand efficiency (LE ≈ 0.52 kcal·mol⁻¹·HA⁻¹) provide ample room for structure-guided growth while maintaining CNS drug-like properties. Procurement of the stereochemically pure (R)-enantiomer (K07) is essential, as the enantiomer-specific target binding data (Section 3, Evidence 4) indicate that stereochemistry determines which targets are engaged.

Pan-Antiviral Fragment Elaboration Leveraging Multi-Target Crystallographic Data

With validated co-crystal structures against ZIKV NS2B-NS3 protease (7H2J), Dengue NS5 RdRp (7I2O), and SARS-CoV-2 NSP3 macrodomain (5S2N) (Section 3, Evidence 2), this fragment supports pan-flavivirus or broad-spectrum antiviral fragment merging strategies. The Nature Communications ZIKV study demonstrated that fragment hits binding to the conserved S1 pocket of NS2B-NS3 protease can be merged to generate compounds with cellular antiviral activity. The pre-enumerated chemical space from the DSI Poised Library (Section 3, Evidence 3) accelerates the design of merged or linked inhibitors that simultaneously engage multiple viral targets or achieve selectivity within the flavivirus family.

Human NUDT5 Chemical Probe Development for Oncology Research

The co-crystal structure with human NUDT5 (PDB 5QJB, 1.76 Å resolution) (Section 3, Evidence 2) provides an experimentally validated starting point for developing selective NUDT5 chemical probes. NUDT5 is implicated in ATP synthesis and chromatin remodeling in breast cancer. Compared with the known NUDT5 inhibitor TH5427 (IC₅₀ = 29 nM), this fragment serves as an alternative, structurally distinct chemotype for PROTAC design or for developing NUDT5 inhibitors with differentiated binding modes. The fragment's DSI Poised Library membership ensures that synthetic routes for elaboration toward the NUDT5 active site are pre-validated (Section 3, Evidence 3).

Stereochemistry-Controlled Fragment Screening for Target Deconvolution

The availability of both (R)-K07 and (S)-GWY enantiomers with non-overlapping target profiles (Section 3, Evidence 4) enables a unique experimental design: screening both enantiomers in parallel against a novel target panel to deconvolute stereoselective binding requirements. If only one enantiomer binds, the crystal structure directly reveals the preferred chirality of the binding pocket. This approach is more informative than screening a racemate, which can produce ambiguous electron density and false negatives. This application is particularly relevant for academic screening facilities and biotech companies conducting target-class panels where stereochemical SAR information accelerates hit triage.

Quote Request

Request a Quote for 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.